![molecular formula C8H11N B14245763 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene CAS No. 502430-90-2](/img/structure/B14245763.png)
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azatricyclo[4210~2,5~]non-2(5)-ene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene typically involves a series of organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . This reaction yields a tricyclic intermediate, which is then further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic reaction pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.
Aplicaciones Científicas De Investigación
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene exerts its effects involves its interaction with specific molecular targets. These interactions often occur at the active sites of enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction mechanisms and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Methyl-4-oxo-3-azatricyclo[4.2.1.0~2,5~]non-7-en-9-yl benzoate
- 9-Methyl-9-azatricyclo[4.2.1.1~2,5~]decan-7-ol
- 4-Oxo-3-azatricyclo[4.2.1.0~2,5~]non-9-yl benzoate
Uniqueness
What sets 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific molecular interactions are required.
Propiedades
Número CAS |
502430-90-2 |
|---|---|
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
9-azatricyclo[4.2.1.02,5]non-2(5)-ene |
InChI |
InChI=1S/C8H11N/c1-2-6-5(1)7-3-4-8(6)9-7/h7-9H,1-4H2 |
Clave InChI |
ITVXPKRFLSKCLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3=C(C1N2)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


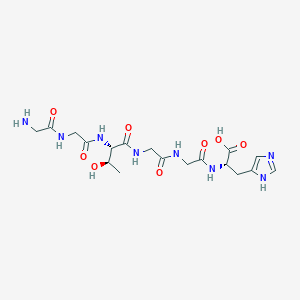
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)

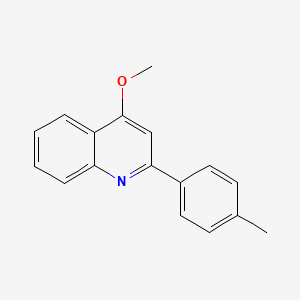
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
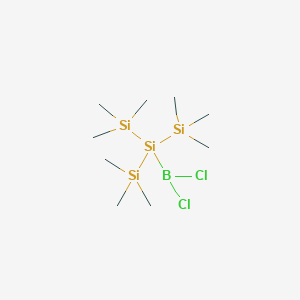
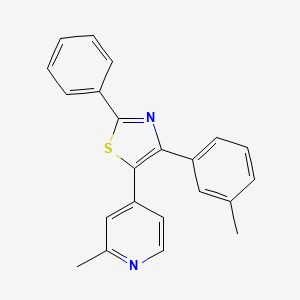
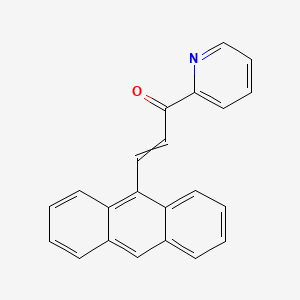
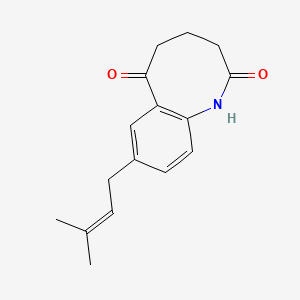
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
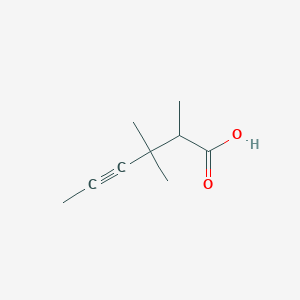
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

